1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield of the final product .
Chemical Reactions Analysis
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJXZNURXJKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679133 | |
Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-94-1 | |
Record name | 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.